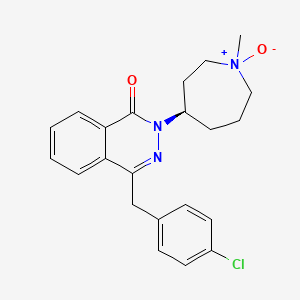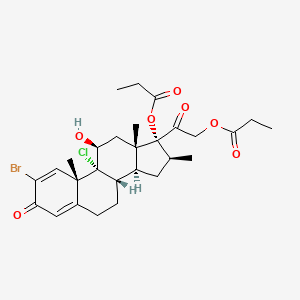
Amisulprid-Verunreinigung B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Amisulpride involves the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid using acetic acid and hydrogen peroxide at 40-45°C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .Molecular Structure Analysis
The molecular structure of Amisulpride Impurity B can be represented by the SMILES notation: O=C(NCC1N(CC)CCC1)C2=CC(S(=O)(CC)=O)=C(N)C=C2O .Physical And Chemical Properties Analysis
Amisulpride Impurity B has a molecular weight of 355.5 and a molecular formula of C16H25N3O4S . Further physical and chemical properties specific to Amisulpride Impurity B are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Entwicklung analytischer Methoden
Amisulprid-Verunreinigung B: wird bei der Entwicklung analytischer Methoden verwendet. Diese Methoden sind entscheidend für die Bestimmung der Reinheit und Konzentration pharmazeutischer Verbindungen. In diesem Kontext dient es als Referenzstandard zur Kalibrierung von Instrumenten und Validierung von Methoden, die das Verunreinigungsprofil von Amisulprid in Formulierungen quantifizieren {svg_1}.
Methodenvalidierung (AMV)
In der pharmazeutischen Industrie ist die Methodenvalidierung eine Voraussetzung, um genaue und zuverlässige analytische Ergebnisse zu gewährleisten. This compound wird im Validierungsprozess analytischer Methoden verwendet, insbesondere in der Hochleistungsflüssigkeitschromatographie (HPLC), um die Spezifität, Präzision und Robustheit der Methode zu bestätigen {svg_2}.
Qualitätskontrollanwendungen
Während der kommerziellen Produktion von Amisulprid spielt This compound eine Rolle bei Qualitätskontrollanwendungen (QC). Es wird verwendet, um die Verunreinigungsspiegel in Chargenfreigaben zu überwachen und sicherzustellen, dass diese gemäß den regulatorischen Standards innerhalb der akzeptablen Grenzen liegen {svg_3}.
Pharmazeutische Referenzstandards
Als Referenzstandard ist This compound für die Festlegung von pharmakopöischen Standards unerlässlich. Es hilft beim Vergleich und der Quantifizierung von Verunreinigungen, die in Amisulprid-Arzneistoffen und Arzneimitteln vorhanden sind {svg_4}.
Forschung und Entwicklung (F&E)
In F&E wird This compound verwendet, um die Abbauwege von Amisulprid zu untersuchen. Das Verständnis dieser Wege ist entscheidend für die Entwicklung stabiler Formulierungen und für die Vorhersage der Haltbarkeit des Arzneimittels {svg_5}.
Regulierungsanmeldungen
Für Abbreviated New Drug Applications (ANDA) ist This compound von Bedeutung. Es wird bei der Erstellung von Zulassungsdokumenten verwendet, um nachzuweisen, dass die Generika-Version von Amisulprid in Bezug auf Qualität und Reinheit der Markenversion entspricht {svg_6}.
Ionenaustauschchromatographie
This compound: kann in der Ionenaustauschchromatographie angewendet werden, einer analytischen Technik, die zur Trennung und Quantifizierung von Ionen und polaren Molekülen verwendet wird. Sie ist besonders nützlich in der Umwelt- oder Lebensmittelanalyse und in Qualitätskontrollanwendungen {svg_7}.
Wirkmechanismus
Target of Action
Amisulpride Impurity B, also known as Amisulpride, is a dopamine D2 and D3 receptor antagonist . These receptors are primarily located in the brain’s limbic system, which is involved in controlling mood and emotion . By selectively targeting these receptors, Amisulpride can influence dopamine signaling, a neurotransmitter crucial for many brain functions, including mood regulation and reward processing .
Mode of Action
Amisulpride works by blocking the dopamine D2 and D3 receptors . This blockade inhibits the interaction of dopamine with these receptors, thereby altering the neurotransmission of dopamine signals in the brain . It predominantly works in the limbic system, which may explain its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride is the dopaminergic pathway in the brain’s limbic system . By blocking the D2 and D3 receptors, Amisulpride disrupts the normal functioning of this pathway, leading to changes in dopamine signaling . This can result in alleviation of both positive and negative symptoms of schizophrenia .
Pharmacokinetics
Amisulpride is primarily eliminated via the kidneys . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous Amisulpride . These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The action of Amisulpride results in the alleviation of both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . Moreover, it has been found to improve cognition with notable effects on the domains of attention, executive function, and working memory .
Action Environment
The action, efficacy, and stability of Amisulpride can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Amisulpride . Patients with renal impairment may require dose adjustments to avoid excessive plasma concentrations of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, necessitating careful consideration of drug interactions .
Biochemische Analyse
Cellular Effects
It’s parent compound, amisulpride, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Its parent compound, amisulpride, is a dopamine D2 receptor antagonist . It is possible that Amisulpride Impurity B may share similar mechanisms of action, but this has not been confirmed.
Metabolic Pathways
Its parent compound, amisulpride, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . It is possible that Amisulpride Impurity B may have similar metabolic characteristics, but this has not been confirmed.
Eigenschaften
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBUXBARDPHCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
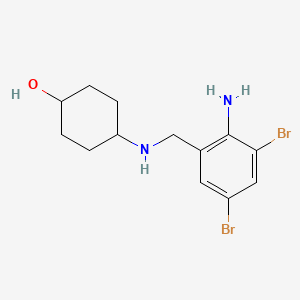

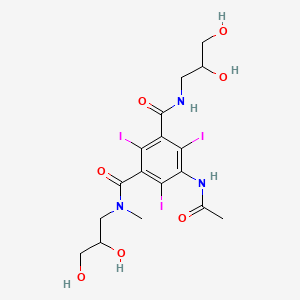
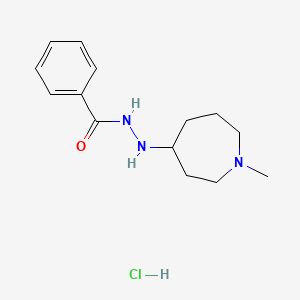
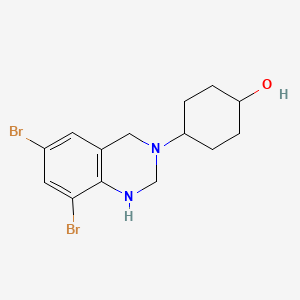

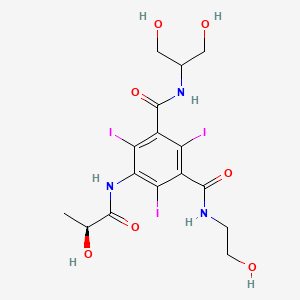
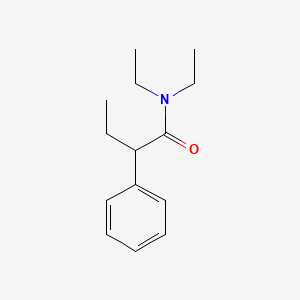
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
